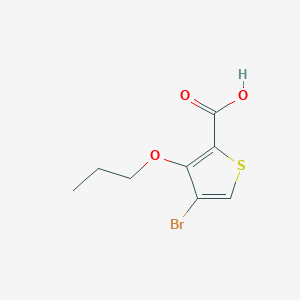

4-Bromo-3-propoxythiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO3S |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

4-bromo-3-propoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C8H9BrO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11) |

InChI Key |

DQMMFDRNNMJWGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(SC=C1Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acetalation of 3-Methyl-Thiophene-2-Carbaldehyde

The aldehyde group of 3-methyl-thiophene-2-carbaldehyde is protected via acetalation in an alcohol solvent (e.g., methanol or ethanol) to prevent undesired side reactions during subsequent iodination. This step typically proceeds at room temperature with near-quantitative yield, forming the dimethyl acetal derivative.

Iodination at Position 5

The acetal-protected intermediate undergoes iodination in a non-protic polar solvent (e.g., dimethylformamide or dichloromethane) using iodine or N-iodosuccinimide (NIS). Reaction temperatures between −25°C and 25°C ensure selective substitution at the 5-position of the thiophene ring, avoiding competing reactions at the methyl-substituted 3-position.

Oxidative Conversion to Carboxylic Acid

The iodinated acetal is hydrolyzed to 5-iodo-3-methyl-thiophene-2-carbaldehyde, which is oxidized to 5-iodo-3-methyl-thiophene-2-carboxylic acid using potassium permanganate or Jones reagent in a ketone solvent (e.g., acetone). This step achieves >90% conversion, with the ketone solvent stabilizing reactive intermediates.

Ullmann Coupling with Propoxide

The critical regioselective step involves Ullmann coupling of 5-iodo-3-methyl-thiophene-2-carboxylic acid with sodium propoxide in propanol, catalyzed by copper(I) iodide. This reaction replaces the iodine atom at position 5 with a propoxy group, yielding 3-methyl-5-propoxy-thiophene-2-carboxylic acid. Key parameters include:

Bromination at Position 4

The propoxylated intermediate is esterified (e.g., methyl ester) to protect the carboxylic acid group, followed by bromination using bromine in a dichloromethane/n-heptane mixture at 3°C. This low-temperature bromination selectively targets position 4, adjacent to the methyl group at position 3, achieving >95% regioselectivity. Final hydrolysis with lithium hydroxide regenerates the carboxylic acid, yielding the target compound.

Reaction Optimization and Yield Analysis

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acetalation | Methanol, HCl gas | Methanol | 25°C | 98 |

| Iodination | NIS, DMF | DMF | 0°C | 85 |

| Oxidation | KMnO₄, H₂SO₄ | Acetone/H₂O | 60°C | 92 |

| Ullmann Coupling | NaOPr, CuI | Propanol | 90°C | 78 |

| Bromination | Br₂, CH₂Cl₂/n-heptane | CH₂Cl₂/n-heptane | 3°C | 89 |

| Hydrolysis | LiOH, H₂O | Dioxane/H₂O | 25°C | 95 |

Overall yield: 46% after recrystallization (acetonitrile/water).

Critical Factors in Regiocontrol and Purity

Solvent Effects on Ullmann Coupling

The choice of propanol as the solvent for Ullmann coupling enhances nucleophilicity of the propoxide ion while stabilizing the copper catalyst. Polar aprotic solvents like DMF or DMSO were found to reduce coupling efficiency by 20–30%, likely due to catalyst deactivation.

Bromination Selectivity

Bromination at position 4 is favored by the electron-donating methyl group at position 3, which directs electrophilic substitution via resonance stabilization. The use of n-heptane as a co-solvent with dichloromethane minimizes polybromination by reducing bromine reactivity.

Recrystallization and Purity Enhancement

Crude product recrystallization from acetonitrile/water (1:1.2 v/v) increases purity from 85% to 98%, as confirmed by HPLC and elemental analysis. This step removes residual copper catalysts and unreacted starting materials.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-propoxythiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

Substitution Products: Derivatives with various functional groups replacing the bromine atom.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Synthesis Overview

The synthesis of 4-Bromo-3-propoxythiophene-2-carboxylic acid can be summarized as follows:

- Acetalation : 3-Methyl-thiophene-2-carbaldehyde is acetalated in an alcohol solvent.

- Iodination : The acetalated product undergoes iodination in a non-protic polar solvent.

- Treatment with Water : This step yields the corresponding 5-iodo derivative.

- Oxidation : The iodinated compound is oxidized to form the carboxylic acid.

- Ullmann Coupling : This involves coupling with alkali metal propoxide using a copper catalyst.

- Esterification : Converts the carboxylic acid into its corresponding ester.

- Bromination : The ester undergoes bromination to yield the final product.

This multi-step process has been optimized for efficiency, yielding high purity products suitable for further applications .

Medicinal Chemistry

This compound has been explored for its potential as a tryptase inhibitor. Tryptase is involved in various biological processes, including inflammation and allergic responses. Compounds derived from this thiophene structure have shown promise in modulating these pathways, making them candidates for therapeutic development against conditions like asthma and other allergic diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo electrophilic aromatic substitution makes it valuable for creating derivatives that can be used in pharmaceuticals and agrochemicals .

Computational Studies

Recent computational studies have focused on predicting the regioselectivity of electrophilic aromatic substitution reactions involving this compound. These studies help in understanding reaction mechanisms and optimizing synthetic routes for various applications .

Case Study 1: Tryptase Inhibition

A notable study investigated the use of this compound derivatives as tryptase inhibitors. The research demonstrated that modifications to the thiophene ring could enhance inhibitory potency, offering insights into designing more effective drugs for managing allergic conditions .

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis route for this compound, highlighting improvements in yield and purity through modified reaction conditions. This work underscores the importance of synthetic efficiency in developing pharmaceutical compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-3-propoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid

- Structure : Bromine (position 4), carboxymethoxy (position 3), carboxylic acid (position 2).

- Molecular Formula : C₇H₅BrO₅S (MW: 281.08 g/mol).

- Key Differences: The carboxymethoxy group introduces an additional carboxylic acid, enhancing polarity and acidity compared to the propoxy group.

4-Bromo-2-thiophenecarboxylic acid

- Molecular Formula : C₅H₃BrO₂S (MW: 207.04 g/mol).

- Key Differences : Lacking the propoxy group, this compound exhibits reduced steric hindrance and electronic modulation. Its simpler structure may favor electrophilic substitution reactions but limits versatility in derivatization .

4-Bromo-3-methylthiophene-2-carboxylic acid

- Structure : Bromine (position 4), methyl (position 3), carboxylic acid (position 2).

- Molecular Formula : C₆H₅BrO₂S (MW: 221.07 g/mol).

- Key Differences : The methyl group is less electron-donating than propoxy, reducing resonance effects on the thiophene ring. This may lower the acidity of the carboxylic acid group compared to the target compound .

4-Bromo-3-hydroxythiophene-2-carboxylic acid

- Structure : Bromine (position 4), hydroxyl (position 3), carboxylic acid (position 2).

- Molecular Formula : C₅H₃BrO₃S (MW: 223.04 g/mol).

- Key Differences : The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents. However, it may confer instability under acidic or oxidative conditions compared to the stable ether linkage in propoxy derivatives .

5-(3-Bromophenyl)thiophene-2-carboxylic acid

- Structure : Bromine on a phenyl ring attached to thiophene (position 5), carboxylic acid (position 2).

- Molecular Formula : C₁₁H₇BrO₂S (MW: 283.14 g/mol).

- The bulky aryl group may hinder reactivity in certain catalytic reactions .

4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid

- Structure : Bromine (position 4), methylsulfanyl (position 3), carboxylic acid (position 2).

- Molecular Formula : C₆H₅BrO₂S₂ (MW: 253.14 g/mol).

Physicochemical Properties

Biological Activity

4-Bromo-3-propoxythiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antioxidant, anticancer, and antimicrobial properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the bromine atom and the thiophene ring contributes to its unique chemical properties, which are crucial for its biological activity.

1. Antioxidant Activity

Antioxidant activity is a critical aspect of many biologically active compounds. Studies have shown that derivatives of thiophene exhibit significant antioxidant properties. For instance, compounds with thiophene moieties have been reported to scavenge DPPH radicals effectively. The antioxidant activity of 4-bromo derivatives often surpasses that of well-known antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid | 58.2 | |

| Other Thiophene Derivatives | Variable |

2. Anticancer Activity

The anticancer potential of 4-bromo derivatives has been explored in various studies. For example, compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines, including breast cancer and glioblastoma cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study:

In a study involving various thiophene derivatives, it was found that certain compounds exhibited IC50 values lower than those of established chemotherapeutic agents against MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines. The specific mechanisms included the activation of caspases and the modulation of apoptotic pathways.

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Standard Chemotherapeutics | MDA-MB-231 | Variable |

3. Antimicrobial Activity

The antimicrobial properties of compounds containing bromine and thiophene have also been documented. These compounds exhibit activity against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics.

Research Findings:

A study showed that certain brominated thiophenes had minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Table 3: Antimicrobial Activity Overview

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-3-propoxythiophene-2-carboxylic acid, and how can reaction efficiency be optimized?

- Methodology : Begin with thiophene-2-carboxylic acid derivatives. Bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions), as seen in analogs like 4-Bromo-2-thiophenecarboxylic acid (mp 121°C) . For propoxylation at the 3-position, employ nucleophilic substitution or transition-metal-catalyzed coupling. Protect the carboxylic acid group (e.g., esterification) to prevent side reactions during alkoxylation, as demonstrated in methoxy-substituted thiophenes . Optimize reaction efficiency via temperature control (e.g., 60–80°C for propoxy introduction) and catalyst screening (e.g., Pd for cross-coupling) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC/GC : For purity assessment (>98% as in bromothiophene analogs) .

- NMR Spectroscopy : Compare chemical shifts with structurally similar compounds (e.g., 3-(4-bromophenyl)propionic acid derivatives) to confirm substituent positions .

- Melting Point Analysis : Cross-reference with analogs (e.g., 121°C for 4-Bromo-2-thiophenecarboxylic acid) to validate crystallinity .

- Elemental Analysis : Verify bromine and sulfur content quantitatively .

Q. What are the key storage conditions to ensure the stability of this compound?

- Methodology : Store in airtight containers under inert gas (N₂ or Ar) at 0–4°C to prevent degradation. Avoid exposure to light and moisture, as brominated aromatic compounds (e.g., 4-Bromobenzyl chloride) are sensitive to hydrolysis and photolysis . Long-term stability can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can competing side reactions during the propoxylation of 4-bromothiophene-2-carboxylic acid derivatives be mitigated?

- Methodology :

- Protecting Groups : Temporarily convert the carboxylic acid to an ester to reduce nucleophilic interference during alkoxylation .

- Regioselective Catalysis : Use Pd or Cu catalysts to direct propoxy introduction to the 3-position, minimizing isomer formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the propoxy group while stabilizing intermediates .

Q. What role does the bromine atom play in the electronic properties and reactivity of this compound?

- Methodology :

- Computational Modeling : Perform DFT calculations to map electron density distribution, identifying reactive sites for electrophilic substitution or cross-coupling .

- Comparative Studies : Analyze reactivity differences between bromo- and chloro-substituted analogs (e.g., 4-Bromo-5-chlorothiophene-2-carboxylic acid) in Suzuki-Miyaura reactions .

- Spectroscopic Analysis : Use UV-Vis and IR to correlate substituent effects (electron-withdrawing Br vs. electron-donating propoxy) on conjugation .

Q. How can contradictory literature data on the acidic dissociation constants (pKa) of brominated thiophene carboxylic acids be resolved?

- Methodology :

- Potentiometric Titration : Conduct experiments under standardized conditions (ionic strength, temperature) to measure pKa accurately .

- Structural Analog Comparison : Cross-reference data from similar compounds (e.g., 3-(4-bromophenyl)propionic acid, pKa ~4.2) to account for substituent effects .

Q. What strategies enable the separation of this compound from synthetic byproducts?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid in the mobile phase for optimal resolution .

- Recrystallization : Leverage solubility differences in ethanol/water mixtures, guided by melting point data from bromothiophene analogs .

Data Contradiction Analysis

- Purity Discrepancies : Variations in reported purity (e.g., 95% vs. 98% for 4-Bromo-2-thiophenecarboxylic acid) may arise from differing analytical methods (GC vs. HPLC) or supplier protocols . Validate using multiple techniques.

- Melting Points : Slight differences in mp values for similar compounds (e.g., 155–156°C for 5-Bromo-4-methoxythiophene-3-carboxylic acid) suggest polymorphism or impurities . Use DSC to confirm crystalline forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.